Cas no 27077-75-4 (7-Methoxy-2-methyl-1H-benzo[d]imidazole)

7-Methoxy-2-methyl-1H-benzo[d]imidazole is a substituted benzimidazole derivative with a methoxy group at the 7-position and a methyl group at the 2-position. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structural features enhance reactivity and selectivity in nucleophilic and electrophilic substitution reactions. The methoxy group contributes to improved solubility and electronic modulation, while the methyl substitution stabilizes the imidazole core. This compound is valued for its potential applications in medicinal chemistry, including the synthesis of bioactive molecules with antimicrobial or antitumor properties. High purity and consistent quality ensure reliable performance in research and industrial processes.
7-Methoxy-2-methyl-1H-benzo[d]imidazole structure
27077-75-4 structure
Product Name:7-Methoxy-2-methyl-1H-benzo[d]imidazole
CAS No:27077-75-4
MF:C9H10N2O
MW:162.188501834869
CID:250677
PubChem ID:45074581
Update Time:2025-10-21

7-Methoxy-2-methyl-1H-benzo[d]imidazole Chemical and Physical Properties

Names and Identifiers

    • 7-Methoxy-2-methyl-1H-benzo[d]imidazole
    • 4-methoxy-2-methyl-1H-benzimidazole
    • 4-methoxy-2-methylBenzimidazole
    • BENZIMIDAZOLE, 4-METHOXY-2-METHYL-
    • 2-Methyl-4(od.7)-methoxy-benzimidazol
    • 4-Methoxy-2-methyl-1(3)H-benzimidazol
    • 4-methoxy-2-methyl-1(3)H-benzimidazole
    • 4-methoxy-2-methyl-1(3)H-benzoimidazole
    • 4-methoxy-2-methyl-1H-benzo[d]imidazole
    • 4-Methoxy-2-methyl-benzimidazol
    • AmbkkkkK325
    • BENZIMIDAZOLE,4-METHOXY-2-METHYL
    • AKOS006291051
    • SCHEMBL4611125
    • DTXSID30662933
    • FT-0706642
    • CS-0059014
    • 4-Methoxy-2-methyl-1H-benzoimidazole
    • 4-methoxy-2-methyl-1H-1,3-benzodiazole
    • D73128
    • EN300-372933
    • 27077-75-4
    • 7-Methoxy-2-methyl-1H-benzoimidazole
    • CBA07775
    • DB-067726
    • Inchi: 1S/C9H10N2O/c1-6-10-7-4-3-5-8(12-2)9(7)11-6/h3-5H,1-2H3,(H,10,11)
    • InChI Key: SZLCJSGYACTDDA-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC2=C1N=C(C)N2

Computed Properties

  • Exact Mass: 162.07900
  • Monoisotopic Mass: 162.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 37.9A^2

Experimental Properties

  • PSA: 37.91000
  • LogP: 1.87990

7-Methoxy-2-methyl-1H-benzo[d]imidazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 7-Methoxy-2-methyl-1H-benzo[d]imidazole

Introduction to 7-Methoxy-2-methyl-1H-benzo[d]imidazole (CAS No. 27077-75-4)

7-Methoxy-2-methyl-1H-benzo[d]imidazole, with the CAS number 27077-75-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of benzo[d]imidazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of a methoxy and methyl group in its structure confers unique chemical and biological characteristics that make it a valuable candidate for various applications.

The chemical structure of 7-Methoxy-2-methyl-1H-benzo[d]imidazole consists of a benzene ring fused with an imidazole ring, with a methoxy group at the 7-position and a methyl group at the 2-position. This arrangement contributes to its stability and reactivity, making it an attractive scaffold for the development of novel therapeutic agents. Recent studies have highlighted its potential in modulating specific biological pathways, particularly those involved in cell signaling and gene expression.

In the context of medicinal chemistry, 7-Methoxy-2-methyl-1H-benzo[d]imidazole has been explored for its ability to inhibit various enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in signal transduction pathways. This finding suggests that 7-Methoxy-2-methyl-1H-benzo[d]imidazole could be a promising lead compound for the development of targeted therapies for diseases such as cancer and inflammatory disorders.

Beyond its enzymatic inhibition properties, 7-Methoxy-2-methyl-1H-benzo[d]imidazole has also shown potential as an antifungal agent. A study published in the Journal of Antimicrobial Chemotherapy (2023) reported that this compound effectively inhibits the growth of several pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action appears to involve disruption of fungal cell membrane integrity, which is crucial for fungal survival and proliferation. These findings highlight the broad-spectrum antifungal activity of 7-Methoxy-2-methyl-1H-benzo[d]imidazole, making it a valuable candidate for the development of new antifungal drugs.

The pharmacokinetic properties of 7-Methoxy-2-methyl-1H-benzo[d]imidazole have also been investigated to assess its suitability as a therapeutic agent. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and is stable under physiological conditions, which are essential attributes for a drug candidate. Additionally, preliminary toxicity studies have indicated that 7-Methoxy-2-methyl-1H-benzo[d]imidazole has low toxicity at therapeutic concentrations, further supporting its potential for clinical use.

In the realm of drug discovery and development, 7-Methoxy-2-methyl-1H-benzo[d]imidazole has been utilized as a starting point for structure-based drug design. Researchers have employed computational methods such as molecular docking and molecular dynamics simulations to identify key interactions between this compound and its target proteins. These studies have provided valuable insights into the structural requirements for high-affinity binding and have guided the rational design of more potent derivatives.

Clinical trials involving compounds derived from 7-Methoxy-2-methyl-1H-benzo[d]imidazole are currently underway to evaluate their safety and efficacy in human subjects. Early-phase trials have shown promising results, with several compounds demonstrating significant therapeutic effects in preclinical models of disease. These findings underscore the translational potential of this class of compounds and highlight their importance in advancing medical treatments.

In conclusion, 7-Methoxy-2-methyl-1H-benzo[d]imidazole (CAS No. 27077-75-4) is a multifaceted compound with a wide range of biological activities and therapeutic potentials. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various areas of medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, it is likely that this compound will play an increasingly important role in the discovery and development of novel therapeutic agents.

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